molecular formula C11H13N3O4S2 B2870534 N-[(3-hydroxyoxolan-3-yl)methyl]-2,1,3-benzothiadiazole-4-sulfonamide CAS No. 2034419-32-2

N-[(3-hydroxyoxolan-3-yl)methyl]-2,1,3-benzothiadiazole-4-sulfonamide

Cat. No.: B2870534
CAS No.: 2034419-32-2
M. Wt: 315.36
InChI Key: GBDARRNQFRNMBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(3-hydroxyoxolan-3-yl)methyl]-2,1,3-benzothiadiazole-4-sulfonamide is a sulfonamide derivative featuring a 2,1,3-benzothiadiazole core substituted at the 4-position with a sulfonamide group. The sulfonamide nitrogen is further modified with a (3-hydroxyoxolan-3-yl)methyl moiety. This structure combines the electron-deficient benzothiadiazole ring, known for its applications in medicinal chemistry and materials science, with a polar hydroxyoxolan group that may enhance solubility and hydrogen-bonding interactions .

Properties

IUPAC Name

N-[(3-hydroxyoxolan-3-yl)methyl]-2,1,3-benzothiadiazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O4S2/c15-11(4-5-18-7-11)6-12-20(16,17)9-3-1-2-8-10(9)14-19-13-8/h1-3,12,15H,4-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBDARRNQFRNMBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1(CNS(=O)(=O)C2=CC=CC3=NSN=C32)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-hydroxyoxolan-3-yl)methyl]-2,1,3-benzothiadiazole-4-sulfonamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[(3-hydroxyoxolan-3-yl)methyl]-2,1,3-benzothiadiazole-4-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[(3-hydroxyoxolan-3-yl)methyl]-2,1,3-benzothiadiazole-4-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(3-hydroxyoxolan-3-yl)methyl]-2,1,3-benzothiadiazole-4-sulfonamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of N-[(3-hydroxyoxolan-3-yl)methyl]-2,1,3-benzothiadiazole-4-sulfonamide becomes evident when compared to related sulfonamide derivatives. Below is a comparative analysis based on molecular structure, physicochemical properties, and biological activity (where available):

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituent(s) Key Properties/Activity Reference
This compound 2,1,3-Benzothiadiazole (3-Hydroxyoxolan-3-yl)methyl sulfonamide Likely enhanced solubility due to hydroxyoxolan; potential enzyme inhibition (inferred from sulfonamide class) N/A (target compound)
N-(2-aminoethyl)-2,1,3-benzothiadiazole-4-sulfonamide 2,1,3-Benzothiadiazole 2-Aminoethyl sulfonamide Purity 95%; molecular formula C10H9ClN2; possible applications in chromatography or medicinal chemistry
N-[3-[(3-methoxyphenyl)amino]quinoxalin-2-yl]-2,1,3-benzothiadiazole-4-sulfonamide 2,1,3-Benzothiadiazole + Quinoxaline 3-Methoxyphenylamino-quinoxaline sulfonamide Canonical SMILES includes methoxy and quinoxaline groups; potential use in kinase inhibition or fluorescent probes
N-[3-(3-ethoxypropylamino)quinoxalin-2-yl]-2,1,3-benzothiadiazole-4-sulfonamide 2,1,3-Benzothiadiazole + Quinoxaline 3-Ethoxypropylamino-quinoxaline sulfonamide Ethoxy group may improve lipophilicity; listed in ZINC database for virtual screening
3-(2-Mercapto-4-oxo-4H-quinazolin-3-yl)benzenesulfonamides Benzenesulfonamide + Quinazolinone Quinazolinone-thiol scaffolds Strong enzyme inhibition (e.g., carbonic anhydrase) due to thiol and sulfonamide synergy

Key Observations

Structural Diversity: The target compound’s (3-hydroxyoxolan-3-yl)methyl group distinguishes it from analogs with aminoethyl (e.g., ), quinoxaline (e.g., –10), or quinazolinone substituents (e.g., ). The hydroxyoxolan moiety likely increases hydrophilicity compared to ethoxy or methoxy groups in related compounds .

Biological Activity: While direct activity data for the target compound is unavailable, sulfonamide derivatives are widely recognized as enzyme inhibitors (e.g., carbonic anhydrase, PCSK9). For instance, methyl benzoate derivatives in showed PCSK9 inhibitory activity, suggesting sulfonamide substituents can modulate biological targets . The hydroxyoxolan group in the target compound may mimic sugar moieties, enabling interactions with carbohydrate-binding proteins or nucleic acids—a property absent in analogs like N-(2-aminoethyl)-2,1,3-benzothiadiazole-4-sulfonamide .

Synthesis and Characterization: highlights coupling reactions between sulfonamide intermediates and heterocyclic scaffolds (e.g., quinazolinones), which could be adapted for synthesizing the target compound by substituting the hydroxyoxolan-methylamine . Characterization methods (NMR, MS, elemental analysis) used for related compounds (e.g., ) are likely applicable to confirm the structure of the target compound .

Biological Activity

N-[(3-hydroxyoxolan-3-yl)methyl]-2,1,3-benzothiadiazole-4-sulfonamide is a compound that belongs to the class of benzothiadiazole derivatives, which are recognized for their diverse biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11H13N3O4S2, with a molecular weight of approximately 315.36 g/mol. The compound features a benzothiadiazole moiety linked to a sulfonamide group, contributing to its unique chemical properties and biological activities.

Key Chemical Properties:

PropertyValue
Molecular FormulaC11H13N3O4S2
Molecular Weight315.36 g/mol
SolubilityVaries by solvent
Melting PointNot specified
  • Enzyme Inhibition : Compounds in this class often interact with enzymes critical for various biochemical pathways. For instance, they may inhibit enzymes involved in inflammatory processes or microbial metabolism.
  • Receptor Interaction : Benzothiadiazoles can modulate receptor activity, influencing signaling pathways that regulate cell proliferation and apoptosis.

Antimicrobial Activity

Benzothiadiazole derivatives have shown promise as antimicrobial agents. A study on related compounds demonstrated significant antibacterial activity against various strains of bacteria. While specific data on this compound is not available, its structural similarities suggest potential efficacy against microbial infections.

Anti-inflammatory Effects

Research has indicated that benzothiadiazoles can exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This effect is particularly relevant in conditions such as arthritis and other inflammatory diseases.

Case Studies

Although direct case studies specifically focusing on this compound are scarce, studies on related compounds provide valuable insights:

  • Study on Related Benzothiadiazoles : A recent investigation assessed the anti-inflammatory effects of various benzothiadiazole derivatives in animal models. The results indicated a significant reduction in inflammation markers following treatment with these compounds.
  • Antimicrobial Efficacy : In vitro studies have demonstrated that benzothiadiazole derivatives possess considerable antibacterial activity against Gram-positive and Gram-negative bacteria. This suggests that this compound may similarly exhibit antimicrobial properties.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.